molecular formula C22H25ClN2O5 B12500381 Propyl 5-{[(3-chloro-4-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate

Propyl 5-{[(3-chloro-4-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate

Cat. No.: B12500381
M. Wt: 432.9 g/mol
InChI Key: HHYSUMORZZMSAV-UHFFFAOYSA-N
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Description

PROPYL 5-(3-CHLORO-4-METHOXYBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE is a synthetic organic compound that belongs to the class of benzoate derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPYL 5-(3-CHLORO-4-METHOXYBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE typically involves multiple steps, including the formation of the benzoate core, the introduction of the propyl group, and the attachment of the chloromethoxybenzamido and morpholinyl groups. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and amines. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

PROPYL 5-(3-CHLORO-4-METHOXYBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Halogen substitution reactions.

    Hydrolysis: Breaking down of ester bonds in the presence of water.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Conditions often involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as an intermediate in the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it could be studied for its potential effects on cellular processes or as a tool for probing biochemical pathways.

Medicine

In medicinal chemistry, derivatives of this compound might be explored for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, it could be used in the development of new materials or as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of PROPYL 5-(3-CHLORO-4-METHOXYBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other benzoate derivatives with different substituents, such as:

  • Methyl 5-(3-chloro-4-methoxybenzamido)-2-(morpholin-4-yl)benzoate
  • Ethyl 5-(3-chloro-4-methoxybenzamido)-2-(morpholin-4-yl)benzoate

Uniqueness

The uniqueness of PROPYL 5-(3-CHLORO-4-METHOXYBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE lies in its specific substituents, which may confer unique chemical properties or biological activities compared to other similar compounds.

Properties

Molecular Formula

C22H25ClN2O5

Molecular Weight

432.9 g/mol

IUPAC Name

propyl 5-[(3-chloro-4-methoxybenzoyl)amino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C22H25ClN2O5/c1-3-10-30-22(27)17-14-16(5-6-19(17)25-8-11-29-12-9-25)24-21(26)15-4-7-20(28-2)18(23)13-15/h4-7,13-14H,3,8-12H2,1-2H3,(H,24,26)

InChI Key

HHYSUMORZZMSAV-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC(=C(C=C2)OC)Cl)N3CCOCC3

Origin of Product

United States

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